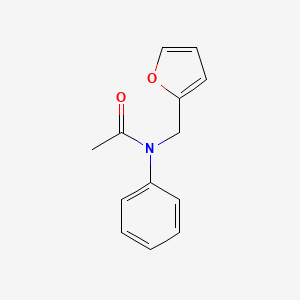
N-Furfuryl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Furfuryl-N-phenylacetamide (FPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is an amide derivative of furfurylamine and phenylacetic acid, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-Furfuryl-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by this compound may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to have a protective effect on liver function and to improve glucose metabolism in diabetic rats. These effects may be due to the inhibition of COX enzymes and the modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-Furfuryl-N-phenylacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high yield and purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-Furfuryl-N-phenylacetamide. One direction is to investigate its potential use as a prodrug for phenylacetic acid in the treatment of various diseases. Another direction is to explore its potential as a drug delivery system for various drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and it has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic properties. This compound has several advantages for use in laboratory experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
N-Furfuryl-N-phenylacetamide can be synthesized using different methods, but the most commonly used method is the reaction between furfurylamine and phenylacetic acid in the presence of a catalyst. The catalyst used in this reaction is usually p-toluenesulfonic acid, and the reaction is carried out under reflux conditions. The yield of this compound obtained from this method is usually high, and the purity of the product can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Furfuryl-N-phenylacetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as a drug delivery system and as a prodrug for phenylacetic acid.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11(15)14(10-13-8-5-9-16-13)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNEHZUEXAJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
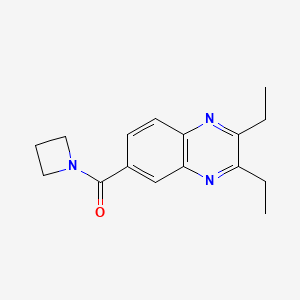
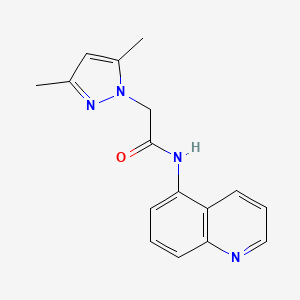
![3-Ethyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7504420.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)

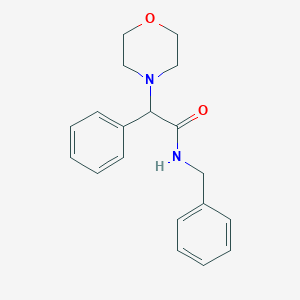
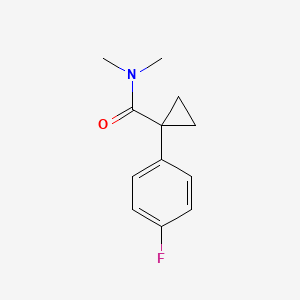
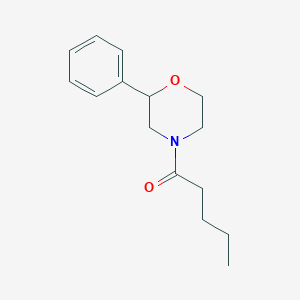

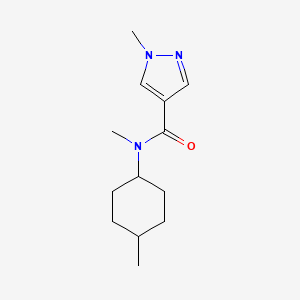
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
